3-chloro-N-(5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide
CAS No.: 392301-34-7
Cat. No.: VC5482721
Molecular Formula: C17H11ClF3N3OS2
Molecular Weight: 429.86
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 392301-34-7 |
---|---|
Molecular Formula | C17H11ClF3N3OS2 |
Molecular Weight | 429.86 |
IUPAC Name | 3-chloro-N-[5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide |
Standard InChI | InChI=1S/C17H11ClF3N3OS2/c18-13-3-1-2-11(8-13)14(25)22-15-23-24-16(27-15)26-9-10-4-6-12(7-5-10)17(19,20)21/h1-8H,9H2,(H,22,23,25) |
Standard InChI Key | GNBDKLMJOBQHID-UHFFFAOYSA-N |
SMILES | C1=CC(=CC(=C1)Cl)C(=O)NC2=NN=C(S2)SCC3=CC=C(C=C3)C(F)(F)F |
Introduction
Chemical Identity and Structural Characteristics
IUPAC Nomenclature and Molecular Formula
The compound is systematically named 3-chloro-N-(5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide, reflecting its benzamide core substituted with a 1,3,4-thiadiazole ring. The molecular formula is C₁₆H₁₀ClF₃N₃OS₂, with a molecular weight of 448.9 g/mol .
Structural Features
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Benzamide moiety: A 3-chlorobenzoyl group attached to the nitrogen at position 2 of the thiadiazole ring.
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Thiadiazole core: A five-membered aromatic ring containing two nitrogen atoms and one sulfur atom.
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Substituent at position 5: A (4-(trifluoromethyl)benzyl)thio group, enhancing lipophilicity and metabolic stability .
Table 1: Key Molecular Descriptors
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₆H₁₀ClF₃N₃OS₂ | Calculated |
Molecular Weight | 448.9 g/mol | |
SMILES Notation | ClC1=CC=CC(=C1)C(=O)NC2=NN=C(S2)SCC3=CC=C(C=C3)C(F)(F)F | Derived |
Synthesis and Optimization
Synthetic Routes
The synthesis typically involves a multi-step strategy:
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Thiadiazole ring formation: Cyclocondensation of thiosemicarbazide derivatives with carboxylic acids or esters .
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Introduction of the thioether group: Nucleophilic substitution at position 5 using 4-(trifluoromethyl)benzyl mercaptan or its bromide analogue .
A representative procedure from analogues involves:
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Reacting 3-chlorobenzoyl chloride with 5-amino-1,3,4-thiadiazole-2-thiol to form the benzamide intermediate.
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Alkylating the thiol group with 4-(trifluoromethyl)benzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) .
Table 2: Representative Synthesis Conditions
Step | Reagents/Conditions | Yield | Source |
---|---|---|---|
1 | 3-Chlorobenzoyl chloride, DCM, RT | 85% | |
2 | 4-(Trifluoromethyl)benzyl bromide, K₂CO₃, DMF, 60°C | 78% |
Purification and Characterization
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Purification: Column chromatography (SiO₂, ethyl acetate/hexane) or recrystallization from ethanol .
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Characterization:
Physicochemical Properties
Solubility and Stability
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Solubility: Poor aqueous solubility (<0.1 mg/mL); soluble in DMSO, DMF, and dichloromethane .
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Stability: Stable under ambient conditions but susceptible to hydrolysis in strong acids/bases due to the thioether linkage .
Spectroscopic Data
Pharmacological Applications
Antimicrobial Activity
Analogous thiadiazole derivatives exhibit broad-spectrum antimicrobial activity:
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Bacterial strains: Staphylococcus aureus (MIC = 8 µg/mL), Escherichia coli (MIC = 16 µg/mL) .
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Mechanism: Inhibition of bacterial phosphopantetheinyl transferases (PPTases), critical for fatty acid synthesis .
Table 3: Biological Activity of Analogues
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